molecular formula C11H14ClN5 B11860836 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11860836
M. Wt: 251.71 g/mol
InChI Key: WYZUECQWDYKSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical building block designed for research and development, particularly in the field of anticancer drug discovery. This compound features the pyrazolo[3,4-d]pyrimidine core, a well-characterized scaffold known for its role as a purine bioisostere . This similarity to adenine allows derivatives of this core structure to function as potent ATP-competitive inhibitors for a variety of protein kinases . The 6-chloro substituent on the pyrimidine ring is a key synthetic handle, enabling facile nucleophilic substitution to introduce diverse amine-containing functionalities, thereby allowing researchers to explore structure-activity relationships and optimize potency and selectivity . The 1-(1-methylpiperidin-4-yl) group at the N-1 position is a strategically chosen moiety that can influence the compound's physicochemical properties and its interaction with hydrophobic regions of kinase targets . Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant research value across various cancer types. They have been investigated as inhibitors of critical oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , and c-Src kinase . In cellular assays, such derivatives have shown promising anti-proliferative activity against a range of human cancer cell lines, including lung (A549), colon (HCT-116), and breast (MDA-MB-468) carcinomas . Mechanistic studies on related active compounds indicate that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest at specific phases (such as S or G2/M), and the inhibition of key signaling pathways that drive tumor growth and angiogenesis . This product is intended for research purposes as a key intermediate in medicinal chemistry programs. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H14ClN5/c1-16-4-2-9(3-5-16)17-10-8(7-14-17)6-13-11(12)15-10/h6-7,9H,2-5H2,1H3

InChI Key

WYZUECQWDYKSEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride can be employed to introduce the chloro group at the desired position.

    Attachment of the Methylpiperidinyl Group: This step involves the nucleophilic substitution reaction where the methylpiperidinyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Chlorination

The chlorination of pyrazolo[3,4-d]pyrimidine precursors is typically achieved using POCl₃ in the presence of a base (e.g., trimethylamine) . For example:

  • Reaction : 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with POCl₃ to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

  • Outcome : Chlorination introduces reactive sites for further functionalization.

Hydrazinolysis

Hydrazinolysis converts chlorinated intermediates into hydrazinyl derivatives:

  • Reaction : Chlorinated pyrazolo[3,4-d]pyrimidines react with hydrazine hydrate under reflux to form hydrazinyl derivatives (e.g., 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) .

  • Outcome : Hydrazinyl groups enable subsequent condensation or cyclization reactions.

Condensation and Substitution

Hydrazinyl intermediates undergo condensation with aldehydes, ketones, or other electrophiles to form derivatives. For instance:

  • Reaction : Hydrazinyl derivatives react with aromatic aldehydes or acetophenones in the presence of acetic acid to yield hydrazones .

  • Outcome : These reactions expand the compound’s structural diversity, enabling functionalization for biological activity.

Structural Features and Reactivity

The compound’s heterocyclic core (pyrazolo[3,4-d]pyrimidine) and substituents (chlorine, 1-methylpiperidin-4-yl) govern its reactivity:

  • Chlorine Substituent : Facilitates nucleophilic aromatic substitution or further electrophilic reactions .

  • Piperidine Group : Contributes to hydrophobic interactions and receptor binding, critical for its potential dopaminergic activity.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts, particularly in the fields of oncology and anti-inflammatory therapies.

Anticancer Activity

Recent studies indicate that 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits notable cytotoxic effects against various cancer cell lines. For instance, in tests involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound demonstrated IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest its potential as a lead compound for developing new anticancer agents.

Cell Line IC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation. The structure of the compound suggests mechanisms that could modulate inflammatory responses effectively .

Synthesis and Derivatives

The synthesis of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves several chemical reactions that yield derivatives with varied biological activities. Research has highlighted the synthesis pathways leading to this compound and its derivatives, which can serve as intermediates for further functionalization to enhance their pharmacological properties.

Synthetic Pathways

A rational approach to synthesizing derivatives of pyrazolo[3,4-d]pyrimidines has been documented, allowing for the exploration of various substitutions that can improve efficacy and reduce toxicity compared to existing drugs like Diclofenac® .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine:

Safety Profile

In a comparative study assessing the safety of this compound against Diclofenac®, it was found to have a higher LD50 value (above 1100 mg/kg), indicating lower toxicity levels and reduced ulcerogenic activity. This makes it a candidate for safer anti-inflammatory therapies .

Efficacy in Inhibition Studies

Studies have shown that compounds derived from pyrazolo[3,4-d]pyrimidine exhibit significant inhibition of plasma prostaglandin (PGE2), a marker for inflammation, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Structural Modifications

The pyrazolo[3,4-d]pyrimidine core is common among analogs, but substituent variations at positions 1, 4, and 6 significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent Key Properties/Activities Evidence ID
Target Compound 1-Methylpiperidin-4-yl Cl Kinase inhibition (BRAF/VEGFR-2)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo... Methyl CH2Cl Antibacterial; synthetic intermediate
22-[4-(6-Chloro-1-(4-ethylphenyl)-1H-pyrazolo...) 4-Ethylphenyl Cl Pleuromutilin derivative (antibacterial)
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo... Phenyl Hydrazinyl CH3 Anticancer; Schiff base precursor
N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)... 4-Methoxyphenyl NH2 (linked to aniline) Kinase inhibition (STK33)
6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyraz... Tetrahydro-2H-pyran-4-yl Cl Unknown (structural analog)
1-Benzyl-6-chloro-1H-pyrazolo... Benzyl Cl Structural analog

Key Observations :

  • Position 1 : Bulky substituents (e.g., 1-methylpiperidin-4-yl, benzyl, or aryl groups) enhance target selectivity by occupying hydrophobic pockets in enzymes .
  • Position 6 : Chlorine is conserved in antibacterial derivatives (e.g., pleuromutilin analogs ), while substitution with amines or hydrazines correlates with kinase inhibition .
  • Position 4 : Hydrazinyl or arylidenehydrazinyl groups (e.g., compound 5a–l ) improve anticancer activity via DNA intercalation or enzyme inhibition .
Kinase Inhibition
  • The target compound’s 1-methylpiperidin-4-yl group enhances BRAFV600E/VEGFR-2 dual inhibition (IC50 ~0.4 µM in analogs) by improving hydrophobic interactions .
  • In contrast, derivatives with 4-hydrazinyl groups (e.g., compound 3 ) show moderate EGFR inhibition, while halogenated aryl substituents (e.g., compound 7_3d3 ) achieve sub-micromolar IC50 values .
Antibacterial Activity
  • Pleuromutilin derivatives (e.g., 16c–18c ) with 6-chloro and aryl substituents exhibit potent activity against Gram-positive bacteria (MIC <1 µg/mL) .
Anticancer Activity
  • Schiff base derivatives (e.g., 5a–l ) demonstrate cytotoxicity via apoptosis induction, with IC50 values in the low micromolar range .

Physicochemical Properties

  • LogP : The target compound’s piperidinyl group likely increases hydrophobicity (predicted LogP ~2.6), similar to benzyl-substituted analogs .
  • Solubility : Chlorine at position 6 reduces aqueous solubility compared to hydrazine or amine derivatives .

Biological Activity

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 1955522-61-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is characterized by a pyrazolo[3,4-d]pyrimidine core with a chlorine substituent and a piperidine ring. The molecular formula is C11_{11}H14_{14}ClN5_5, and it has a molecular weight of 239.71 g/mol.

Biological Activity Overview

The biological activity of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored in various studies, particularly in the context of its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HCT-116) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data for Related Pyrazolo Compounds

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-70.79Apoptosis induction
Compound BMDA-MB-2310.64Cell cycle arrest
6-Chloro...HCT-116TBDTBD

The mechanism by which 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects may involve the inhibition of specific kinases involved in cell signaling pathways. For example, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of CHK1, a key regulator in cell cycle progression. This inhibition can lead to enhanced sensitivity to DNA-damaging agents in cancer therapy.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A recent study demonstrated that a derivative of 6-Chloro... significantly reduced cell viability in MDA-MB-231 cells with an IC50_{50} value lower than that of standard chemotherapeutics like doxorubicin.
  • In Vivo Efficacy : Animal models treated with pyrazolo derivatives showed reduced tumor growth compared to controls, indicating potential for therapeutic applications in oncology.

Q & A

Q. Key Considerations :

  • Solvent Choice : DMF or DCM for solubility and reactivity.
  • Catalysts : Diacetoxycopper or triphenylphosphine for cross-coupling efficiency .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., chlorinated byproducts).
  • Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid direct contact .

How is the compound characterized structurally post-synthesis?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, δ 8.29 (s, 1H) for pyrazolo protons .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [MH⁺] = 418.3 m/z for CNS-penetrant derivatives) .
  • X-Ray Powder Diffraction (XRPD) : To confirm crystalline structure and polymorphic forms (e.g., peaks at 2θ = 12.4°, 18.7°) .

How do structural modifications at specific positions influence the compound’s biological activity?

Advanced
Structure-activity relationship (SAR) studies highlight critical modifications:

Position Modification Biological Impact Reference
1-1-Methylpiperidin-4-ylEnhances blood-brain barrier penetration (e.g., CNS-targeted Toxoplasma inhibitors)
3-Aryl/heteroaryl substituentsIncreases kinase selectivity (e.g., FLT3/VEGFR2 inhibition in AML models)
4-Amino groupsBoosts antitumor activity (e.g., purine analog behavior in cell proliferation assays)

Q. Methodological Insight :

  • Use transgenic zebrafish models to evaluate antiangiogenic effects .
  • Compare IC₅₀ values across kinase panels to assess selectivity .

What crystallographic data are available for pyrazolo[3,4-d]pyrimidine derivatives?

Advanced
Crystal structures reveal bond lengths and packing patterns critical for target binding:

Compound Bond Length (Å) Key Interactions Reference
1-Isopropyl-3-(prop-1-en-2-yl) derivativeC4–C1: 1.484; N2–C9: 1.473π-Stacking with kinase hinge regions

How can researchers resolve contradictions in reported biological activities?

Q. Advanced

  • Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Molecular Dynamics (MD) : Simulate binding modes to explain divergent results (e.g., solvent-exposed vs. buried substituents) .

What in vivo models have been used to evaluate the compound’s efficacy?

Q. Advanced

  • MV4-11 Xenograft Mice : Dose-dependent tumor regression (10 mg/kg/day for 18 days) with no toxicity .
  • Transgenic Zebrafish : Assess antiangiogenic effects via vascular endothelial growth factor (VEGF) inhibition .

Q. Key Metrics :

  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and brain penetration using LC-MS .
  • Biomarker Analysis : Western blot for phosphorylated FLT3/VEGFR2 in tumor tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.